molecular formula C16H22N6OS B12225190 4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12225190
M. Wt: 346.5 g/mol
InChI Key: XWTHDFHDBIMZNX-UHFFFAOYSA-N
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Description

4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate solvents . The final step involves the formation of the pyrimidine ring, which can be synthesized through cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Mechanism of Action

The mechanism of action of 4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The compound’s heterocyclic rings allow it to bind to various biological molecules, disrupting their normal function and leading to desired outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its combination of the 1,3,4-thiadiazole, piperazine, and pyrimidine rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H22N6OS

Molecular Weight

346.5 g/mol

IUPAC Name

2-methyl-5-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H22N6OS/c1-12-19-20-16(24-12)22-6-4-21(5-7-22)15-10-14(17-11-18-15)13-2-8-23-9-3-13/h10-11,13H,2-9H2,1H3

InChI Key

XWTHDFHDBIMZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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